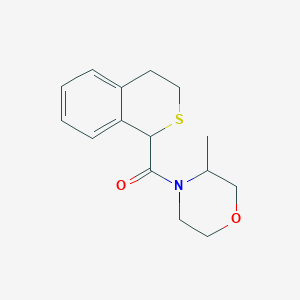![molecular formula C10H12N2OS2 B7591826 4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one, commonly known as MTT, is a yellow compound that is widely used in scientific research applications. MTT is a tetrazolium salt that is used to measure cell viability and proliferation in various cell-based assays. This compound is highly stable and soluble in water, making it ideal for use in laboratory experiments.
作用机制
MTT is reduced by mitochondrial dehydrogenases in viable cells, forming a dark blue formazan product that can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using MTT in laboratory experiments is its high stability and solubility in water. This makes it easy to use in a variety of assays and experiments. Additionally, MTT is a non-toxic compound that does not interfere with cellular processes, making it ideal for use in cell-based assays.
One limitation of MTT is that it can only be used to measure cell viability and proliferation, and does not provide information on other cellular processes. Additionally, MTT can only be used in assays that require live cells, and cannot be used to measure the effects of treatments on dead cells.
未来方向
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new drugs and treatments for cancer. MTT can be used to screen potential drugs for their effects on cancer cell viability and proliferation.
Another potential application of MTT is in the study of neurodegenerative diseases. MTT can be used to measure the effects of treatments on neuronal cell viability and proliferation, which could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.
In conclusion, 4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one, or MTT, is a widely used compound in scientific research applications. It is a stable, non-toxic compound that is used to measure cell viability and proliferation in various cell-based assays. While MTT has some limitations, it has many advantages and has the potential to be used in the development of new treatments for diseases such as cancer and neurodegenerative diseases.
合成方法
MTT is synthesized through the reaction of 2-methyl-4-amino-5-thiazolecarboxylic acid with thionyl chloride, followed by the addition of dimethylformamide and sodium azide. The resulting compound is then reacted with methyl iodide to yield MTT.
科学研究应用
MTT is used in a variety of scientific research applications, including cell viability assays, proliferation assays, and cytotoxicity assays. This compound is used to measure the metabolic activity of cells, which can be used to determine the effects of various drugs and treatments on cell growth and survival.
属性
IUPAC Name |
4,5-dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-6-7(2)15-10(13)12(6)4-9-5-14-8(3)11-9/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHBPVVXMNJNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CC2=CSC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)

![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)
![2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7591771.png)
![[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)

![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)